Cas no 1613-90-7 (Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-)
1613-90-7 structure
Product Name:Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-
Numero CAS:1613-90-7
MF:C14H13NO
MW:211.259123563766
CID:1340735
PubChem ID:262162
Update Time:2025-04-20
Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-
- N-Benzylidene-p-anisidine
- N-(4-methoxyphenyl)-1-phenylmethanimine
- CHEMBL1893412
- AKOS016038119
- CS-0150377
- LKHMZCUKGPUKEA-RVDMUPIBSA-N
- C76505
- SR-01000641384-1
- CCG-52132
- Maybridge1_000263
- NSC95582
- MFCD00025797
- AKOS000488760
- 783-08-4
- NCGC00161125-02
- STK076429
- 4-Methoxy-N-[(E)-phenylmethylidene]aniline
- p-Anisidine, N-benzylidene-
- CHEMBL1876538
- N-Benzyliden-p-anisidin
- 4-methoxy-N-[(Z)-phenylmethylidene]aniline
- benzylidene-p-anisidine
- Benzylidene-(4-methoxyphenyl)-amine
- HMS542D21
- Benzal-4-methoxyanilin
- NSC-95582
- NCGC00161125-01
- Benzylidene-p-methoxyaniline
- DS-11093
- 1613-90-7
- Benzenamine, 4-methoxy-N-(phenylmethylene)-
- N-Benzylidene-p-methoxyaniline
- SCHEMBL3131073
- BTB 00778
- Benzenamine, 4-methoxy-N-(phenylmethylene)-, [N(E)]-
- NCIOpen2_006449
- 1-Methoxybenzene, 4-benzylidenamino
- N-Benzylidene-4-methoxyaniline
- 4-Methoxy-N-[phenylmethylidene]aniline
- LKHMZCUKGPUKEA-UHFFFAOYSA-N
-
- Inchi: 1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11+
- Chiave InChI: LKHMZCUKGPUKEA-RVDMUPIBSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)/N=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 211.09979
- Massa monoisotopica: 211.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 21.6Ų
Proprietà sperimentali
- PSA: 21.59
Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)- Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
1613-90-7 (Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-) Prodotti correlati
- 25543-63-9(p-Methoxybenzylidene p-Biphenylamine)
- 836-41-9(1-(4-methoxyphenyl)-N-phenyl-methanimine)
- 588-53-4(4-Benzylideneaminophenol)
- 17696-60-5(Terephthalbis(p-phenetidine))
- 3230-51-1(4-{(E)-(4-methylphenyl)iminomethyl}phenol)
- 3230-39-5(p-Methoxybenzylidene p-aminophenol)
- 29743-18-8(p-Methoxybenzylidene p-Ethylaniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso